Knightinol acetate

Description

Knightinol acetate (systematic IUPAC name pending verification) is a synthetic acetate derivative hypothesized to belong to the class of nitrogen-containing heterocyclic compounds. While direct references to Knightinol acetate are absent in the provided evidence, its structural and functional characteristics can be inferred from analogous compounds. Acetate derivatives are widely studied for their roles in catalysis, pharmaceuticals, and material science. For instance, zinc acetate is a well-characterized coordination compound with applications in aqueous chemistry , while vinyl acetate is a key monomer in polymer synthesis . Knightinol acetate likely shares reactivity patterns with these compounds, such as ester hydrolysis or participation in multicomponent reactions (MCRs) involving CH-acids or carbonyl groups .

Properties

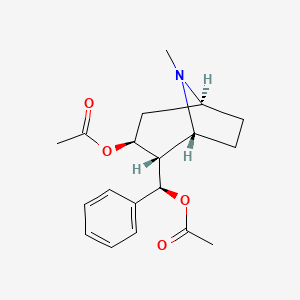

IUPAC Name |

[(1R,2S,3S,5S)-2-[(R)-acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3/t15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZYWBVKYGIRM-PJVZLEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998335 | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77053-07-7 | |

| Record name | Knightinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Knightinol acetate involves several steps, including the use of various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The exact synthetic routes and reaction conditions are confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Knightinol acetate follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Knightinol acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Knightinol acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard and in the study of alkaloid compounds.

Biology: Investigated for its role in histone acetylation and gene expression.

Medicine: Explored for its potential in cancer research and treatment.

Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Knightinol acetate involves its role in histone acetylation, which is crucial for gene expression and regulation. The compound targets histone acetyltransferases (HATs) and histone deacetylases (HDACs), influencing the acetylation status of histones and thereby affecting gene transcription.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetate Derivatives

Structural and Functional Comparisons

The following table summarizes key properties of Knightinol acetate relative to structurally related compounds:

*Hypothesized based on aminoazole reactivity in ethanol/isopropanol systems .

Reactivity and Mechanistic Insights

- Knightinol Acetate vs. Zinc Acetate: Zinc acetate exhibits unique electronic properties in aqueous solutions, as shown by resonant inelastic X-ray scattering (RIXS) spectra, which differ significantly from pure water . Knightinol acetate, if polar, might similarly influence solvent environments but lacks experimental data.

- Knightinol Acetate vs. Vinyl Acetate: Vinyl acetate’s copolymerization with hydrophilic/hydrophobic monomers (e.g., PMMA) enables applications in adhesives and paints . Knightinol acetate could theoretically serve as a monomer in specialty polymers but would require tailored reaction conditions.

- Knightinol Acetate vs. Ranitidine Derivatives: Ranitidine nitroacetamide and related compounds demonstrate the importance of acetamide groups in drug stability and bioavailability . Knightinol acetate’s heterocyclic backbone may enhance binding specificity in pharmaceutical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.